Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Overview

Description

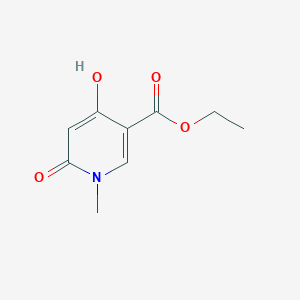

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4. It is a derivative of pyridine and is known for its various applications in chemical synthesis and research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced reaction monitoring techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydroxy and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Antibiotics demonstrated that specific derivatives of this compound showed effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ethyl 4-hydroxy-1-methyl-6-oxo | 25.4 |

| Ascorbic Acid (Control) | 15.2 |

This table illustrates that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid .

Pesticide Development

Research suggests that ethyl 4-hydroxy-1-methyl-6-oxo can be modified to create effective pesticides. Its structure allows for modifications that enhance its efficacy against pests while being less harmful to beneficial insects.

Case Study : A study in Pest Management Science highlighted the effectiveness of a modified version of this compound in controlling aphid populations with minimal impact on non-target species .

Polymer Synthesis

The compound's chemical structure allows it to serve as a monomer in polymer synthesis. Polymers derived from this compound exhibit desirable mechanical properties and thermal stability.

Data Table: Properties of Polymers Derived from Ethyl 4-hydroxy-1-methyl-6-oxo

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Thermal Decomposition | 300 °C |

These properties indicate the potential for creating high-performance materials suitable for various applications, including coatings and composites .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, its antitumor activity may be attributed to its ability to interfere with DNA replication and repair processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound is similar in structure and undergoes similar chemical reactions.

N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Another structurally related compound with comparable chemical properties.

Uniqueness

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific functional groups and their arrangement on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 853105-37-0) is a compound that has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11NO4

- Molecular Weight : 197.19 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine have demonstrated effectiveness against various bacterial strains. A study highlighted the synthesis of new heterocyclic compounds that showed promising antibacterial and antifungal properties, suggesting a potential role for this compound in treating infections .

Antiviral Activity

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine has been implicated in antiviral activities. Certain derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV). The mechanisms involve the inhibition of viral replication and interference with viral entry into host cells .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that dihydropyridine derivatives can exhibit antiproliferative effects on various cancer cell lines. For example, certain synthesized analogs have shown significant inhibition of glioma cell proliferation, highlighting their potential as chemotherapeutic agents .

The biological activity of ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine is believed to be mediated through several mechanisms:

- Calcium Channel Modulation : Many dihydropyridine derivatives act as calcium channel blockers, which can influence cardiovascular functions and cellular signaling pathways .

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

- Enzyme Inhibition : The inhibition of specific enzymes involved in viral replication or cancer cell metabolism has been noted as a potential mechanism for their therapeutic effects .

Case Studies and Research Findings

Properties

IUPAC Name |

ethyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)6-5-10(2)8(12)4-7(6)11/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRGQTXEIAYASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715757 | |

| Record name | Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853105-37-0 | |

| Record name | Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.